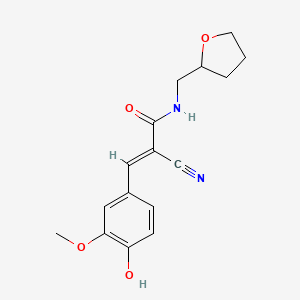![molecular formula C14H16N4OS B3899023 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B3899023.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide
Descripción general
Descripción
The compound “2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide” is a chemical compound that has been used in various research contexts . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, di-tert-butyltin complexes derived from 2-mercaptopyridine and 4,6-dimethyl-2-mercaptopyrimidine have been prepared and utilized as single-source molecular precursors for the preparation of orthorhombic SnS nanoplatelets .Molecular Structure Analysis
The molecular structure of similar compounds has been established by techniques such as NMR (1 H, 13 C, 119 Sn) and elemental analysis. Their structures were unambiguously established by the single crystal X-ray diffraction technique .Chemical Reactions Analysis
The thermolysis of these complexes in oleylamine (OAm) produced SnS nanoplatelets . The morphologies, elemental compositions, phase purity, and crystal structures of the resulting Oam-capped nanoplatelets were determined by electron microscopy (SEM, TEM), energy dispersive X-ray spectroscopy (EDS), and pXRD .Safety and Hazards
Direcciones Futuras
The synthesized SnS nanoplatelets were evaluated for their performance as anode material for lithium ion batteries (LIBs). A cell comprised of an SnS electrode could be cycled for 50 cycles. The rate capability of SnS was investigated at different current densities in the range 0.1 to 0.7 A g −1 which revealed that the initial capacity could be regained . This suggests potential applications of these materials in energy storage technologies.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9-4-5-15-12(6-9)18-13(19)8-20-14-16-10(2)7-11(3)17-14/h4-7H,8H2,1-3H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGFUVREEVMQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CSC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-{[(4-chlorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3898946.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-ethoxyphenyl}-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3898947.png)
![N-[(benzyloxy)carbonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)tryptophanamide](/img/structure/B3898959.png)
![1-phenyl-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3898961.png)

![2-methyl-5-{[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]methyl}pyrazine](/img/structure/B3898976.png)
![3-[3-({[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B3898980.png)
![2-[(3-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3898987.png)
![N-[(benzyloxy)carbonyl]-N-isopropyltryptophanamide](/img/structure/B3898991.png)
![1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine](/img/structure/B3899005.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3899013.png)
![N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3899016.png)
![2-amino-4-(1-ethylpropyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3899019.png)
